3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one
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Overview
Description
3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Derivatives: The piperidine rings can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Coupling Reactions: The final step involves coupling the piperidine derivatives with the quinolinone core using coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen functionalities, while reduction may yield fully or partially reduced products.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new therapeutic agents, particularly for neurological disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may find use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound shares some structural similarities but differs significantly in its chemical properties and applications.
4-Methoxyphenethylamine: Another compound with a different core structure but similar functional groups.
Uniqueness
3-{3-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}-6-chloro-4-phenylquinolin-2(1H)-one is unique due to its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications in medicinal chemistry and industrial synthesis.
Properties
Molecular Formula |
C33H34ClN3O2 |
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Molecular Weight |
540.1 g/mol |
IUPAC Name |
3-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C33H34ClN3O2/c34-27-13-14-29-28(21-27)30(25-10-5-2-6-11-25)31(32(38)35-29)37-17-7-12-26(22-37)33(39)36-18-15-24(16-19-36)20-23-8-3-1-4-9-23/h1-6,8-11,13-14,21,24,26H,7,12,15-20,22H2,(H,35,38) |
InChI Key |
HUMHKGCFDZXEOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCC(CC5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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